1,3,5-Tribromo-2-methoxy-4-methylbenzene

Description

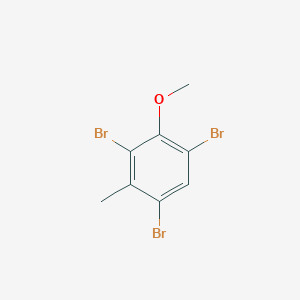

1,3,5-Tribromo-2-methoxy-4-methylbenzene (CAS: 41424-36-6, molecular formula: C₈H₇Br₃O) is a halogenated aromatic compound featuring a benzene ring substituted with three bromine atoms at positions 1, 3, and 5, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 4 . Synonyms include Tribomocresol Methyl Ester and 2,4,6-Tribromo-3-methyl-anisole, reflecting variations in nomenclature conventions .

The compound’s synthesis has been documented in historical and modern literature. Early work by Kohn and Segel (1925) described bromination methods for aromatic systems, while Scala-Valero et al. (1999) optimized regioselective substitution protocols . Its structural complexity arises from the interplay of electron-withdrawing bromine atoms and electron-donating methoxy and methyl groups, influencing reactivity and physical properties.

Properties

IUPAC Name |

1,3,5-tribromo-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3O/c1-4-5(9)3-6(10)8(12-2)7(4)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPPAMFEYWGNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044939 | |

| Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41424-36-6 | |

| Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041424366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-TRIBROMO-2-METHOXY-4-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ADB2UZ6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Decarboxylative Bromination Using Bu₄NBr₃

A robust method for introducing bromine atoms involves decarboxylative bromination, as demonstrated in the synthesis of structurally analogous compounds. In this approach, a benzoic acid derivative undergoes bromination in the presence of tetrabutylammonium tribromide (Bu₄NBr₃) and a phosphate base (e.g., K₃PO₄) in acetonitrile. For example, 4-bromo-1-methoxy-2-methylbenzene was synthesized from 3-methyl-4-methoxybenzoic acid with a 77% yield under optimized conditions (100°C, 16 hours). This method’s regioselectivity is influenced by the electron-donating methoxy and methyl groups, which direct bromination to the para and ortho positions relative to the substituents.

Table 1: Reaction Conditions for Decarboxylative Bromination

Sequential Electrophilic Aromatic Substitution

Electrophilic bromination is a classical approach for introducing bromine atoms onto aromatic rings. The methoxy group (-OCH₃) activates the ring toward electrophilic attack, directing incoming bromine to the ortho and para positions. However, achieving triple bromination at the 1,3,5-positions necessitates careful stoichiometric control and temperature modulation. For instance, bromination of 2-methoxy-4-methylphenol with excess bromine (Br₂) in dichloromethane at 0°C yields a mono-brominated intermediate, while subsequent reactions at elevated temperatures (40–60°C) introduce additional bromines.

Mechanistic Insights :

-

Initial Bromination : The methoxy group directs the first bromine to the para position (C-5), forming 5-bromo-2-methoxy-4-methylphenol.

-

Second Bromination : Elevated temperature enables bromination at the ortho position (C-3), yielding 3,5-dibromo-2-methoxy-4-methylphenol.

-

Third Bromination : A Lewis acid catalyst (e.g., FeBr₃) facilitates bromination at the remaining activated position (C-1), completing the tribromination.

Multi-Step Synthesis Routes

Functional Group Interconversion (FGI) Approaches

A multi-step synthesis beginning with 2-methoxy-4-methylaniline has been explored. The amino group (-NH₂) serves as a directing group for initial brominations, followed by diazotization and replacement with a hydrogen atom:

-

Bromination of Aniline Derivative :

-

2-methoxy-4-methylaniline undergoes bromination with N-bromosuccinimide (NBS) in acetic acid, yielding 2-methoxy-4-methyl-3,5-dibromoaniline.

-

-

Diazotization and Hydrolysis :

-

Treatment with NaNO₂/HCl converts the amino group to a diazonium salt, which is hydrolyzed to a phenol intermediate.

-

-

Methylation and Final Bromination :

Industrial-Scale Production and Optimization

Solvent and Catalyst Selection

Industrial synthesis prioritizes cost-effectiveness and scalability. Bromination in chlorinated solvents (e.g., CCl₄) minimizes side reactions, while recyclable catalysts like FeBr₃ enhance process sustainability. A representative large-scale procedure involves:

-

Step 1 : Bromination of 2-methoxy-4-methylphenol (1.0 eq) with Br₂ (3.2 eq) in CCl₄ at 50°C for 24 hours.

-

Step 2 : Quenching with aqueous Na₂S₂O₃ to remove excess bromine.

-

Step 3 : Recrystallization from ethanol to isolate the product in >85% purity.

Table 2: Industrial Bromination Parameters

| Parameter | Value |

|---|---|

| Bromine Equivalents | 3.2 eq |

| Solvent | Carbon tetrachloride |

| Temperature | 50°C |

| Reaction Time | 24 hours |

| Yield | 72–78% |

Purity and Yield Enhancements

Chromatographic purification (e.g., silica gel column with hexane/ethyl acetate) resolves regioisomeric byproducts. Additionally, kinetic studies reveal that maintaining a bromine concentration below 2.0 M suppresses di- and tri-brominated byproducts during the initial stages .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tribromo-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted derivatives with different functional groups.

- Oxidized products like aldehydes and carboxylic acids.

- Reduced products with hydrogen atoms replacing bromine atoms .

Scientific Research Applications

1,3,5-Tribromo-2-methoxy-4-methylbenzene has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Material Science: It is used in the development of new materials with specific properties.

Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.

Environmental Studies: It is studied for its impact on the environment and its potential use in environmental remediation.

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Table 1: Key Structural Differences

| Compound Name | Molecular Formula | Substituents | Halogen Type | Key Features |

|---|---|---|---|---|

| This compound | C₈H₇Br₃O | 1,3,5-Br; 2-OCH₃; 4-CH₃ | Bromine | Methyl enhances steric hindrance |

| 2,3,5,6-Tetrachloroanisole | C₇H₄Cl₄O | 2,3,5,6-Cl; 4-OCH₃ | Chlorine | Higher electronegativity, smaller size |

| 1,2,4,5-Tetrachloro-3-(methylthio)benzene | C₇H₄Cl₄S | 1,2,4,5-Cl; 3-SCH₃ | Chlorine | Thioether group alters electronic effects |

| 2,4,6-Tribromoanisole (hypothetical) | C₇H₅Br₃O | 2,4,6-Br; 1-OCH₃ | Bromine | Lacks methyl group; symmetrical substitution |

Key Observations:

Substituent Effects: The methoxy group (-OCH₃) is strongly electron-donating, activating the ring toward electrophilic substitution. In contrast, methylthio (-SCH₃) is less electron-donating due to sulfur’s lower electronegativity .

Symmetry : 2,4,6-Tribromoanisole (hypothetical) would exhibit symmetrical substitution, likely leading to higher melting points compared to the asymmetrical target compound.

Biological Activity

1,3,5-Tribromo-2-methoxy-4-methylbenzene (commonly referred to as Br3MeBz) is a brominated aromatic compound with the molecular formula . This compound has garnered attention in various fields of research due to its potential biological activities, including radical scavenging and possible applications in pharmacology.

Chemical Structure and Properties

The structure of this compound features three bromine atoms and two substituents (a methoxy group and a methyl group) on a benzene ring. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 358.85 g/mol |

| Density | Approximately 2.013 g/cm³ |

| Melting Point | 74-76 °C |

| Boiling Point | 308-311 °C |

Radical Scavenging Activity

Research indicates that this compound exhibits radical-scavenging activity , which is crucial for its potential use in pharmacological applications. This property suggests that the compound may help mitigate oxidative stress by neutralizing free radicals, thus protecting cellular components from damage.

Toxicological Studies

A study utilizing quantitative structure-activity relationship (QSAR) models assessed the acute aquatic toxicity and mutagenicity of this compound. The findings indicated that this compound could pose risks to aquatic life, emphasizing the need for thorough environmental assessments before its widespread application .

Case Studies and Applications

- Pharmaceutical Research : The compound has been investigated for its potential use in drug development due to its unique chemical properties. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.

- Environmental Impact : Studies have examined the compound's effects on ecosystems, particularly regarding its bioaccumulation potential in aquatic organisms. Such studies are vital for understanding the environmental implications of using brominated compounds in industrial applications .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The bromine atoms and methoxy group are critical for forming covalent bonds with nucleophiles, leading to the generation of new chemical entities that may exhibit biological activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-2-methoxy-4-methylbenzene | One bromine atom | Less reactive due to fewer halogen substituents |

| 1,3-Dibromo-2-methoxybenzene | Two bromine atoms | Different substitution pattern affects reactivity |

| 2-Bromo-4-methylphenol | One bromine atom and hydroxyl group | Hydroxyl group alters solubility and reactivity |

| 1,3-Dibromo-5-fluoro-2-methoxybenzene | Fluorine substituent instead of methyl | Fluorine may enhance biological activity |

The combination of three bromines along with methoxy and methyl groups in this compound contributes to its distinct chemical behavior and potential applications compared to these similar compounds.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 1,3,5-Tribromo-2-methoxy-4-methylbenzene?

- Methodological Answer :

- Spectroscopic Analysis : Employ -NMR and -NMR to verify structural features, such as methoxy (-OCH) and methyl (-CH) groups. Cross-reference chemical shifts with PubChem data for analogous brominated aromatics (e.g., 3,5-Dibromo-4-hydroxybenzoic acid) .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (CHBrO) and fragmentation patterns .

- Melting Point Determination : Compare observed melting points with literature values, as demonstrated in hydrazide derivative synthesis (e.g., m.p. 141–143°C in triazole preparations) .

- Chromatography : Utilize TLC or HPLC with UV detection to assess purity, referencing methods for halogenated benzoic acids .

Q. What are optimized synthetic routes for this compound?

- Methodological Answer :

- Electrophilic Bromination : Start with 2-methoxy-4-methylbenzene and employ excess bromine (Br) in a catalytic FeBr system under controlled temperatures (0–25°C) to achieve regioselective tribromination.

- Solvent Selection : Use polar aprotic solvents like DMSO, as shown in analogous triazole syntheses requiring 18-hour reflux for cyclization .

- Workup : Follow ice-water quenching and ethanol recrystallization protocols to isolate the product, similar to hydrazide derivative isolation methods .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of brominated aromatic vapors, adhering to guidelines for hazardous benzene derivatives .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as brominated compounds can cause irritation .

- Waste Disposal : Collect halogenated waste separately, following institutional protocols for bromine-containing organics .

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity in substitution reactions?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (NAS) : Explore methoxy group displacement using strong nucleophiles (e.g., amines) under acidic or basic conditions. Reference triazine syntheses where methoxy groups participate in stepwise substitutions .

- Cross-Coupling Reactions : Optimize Suzuki-Miyaura couplings using boronic acids, leveraging steric effects from bromine substituents. Use Pd catalysts and inert atmospheres, as seen in dioxaborinane-based coupling protocols .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Data Triangulation : Repeat experiments under identical conditions to rule out procedural errors. Cross-validate using alternative techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure confirmation).

- Computational Validation : Perform DFT calculations to predict NMR chemical shifts and compare with observed data, as done for PubChem structural entries .

- Peer Consultation : Engage in iterative discussions with collaborators, following qualitative research frameworks for resolving data inconsistencies .

Q. What advanced analytical methods can quantify trace impurities in this compound?

- Methodological Answer :

- GC-MS with Derivatization : Convert polar impurities (e.g., hydroxylated byproducts) to volatile derivatives using silylation agents. Optimize column temperature gradients for brominated analytes .

- HPLC-DAD/ELSD : Use reverse-phase C18 columns with acetonitrile/water mobile phases. Adjust pH to 2.5 (with formic acid) to enhance peak resolution for halogenated aromatics .

Q. How to design studies on environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis Experiments : Exclude aqueous solutions to UV light (254 nm) and monitor debromination via LC-MS. Compare with degradation patterns of trichloroanisoles .

- Microbial Degradation : Screen soil microbiota for dehalogenase activity under aerobic/anaerobic conditions. Use -labeled analogs to track metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.